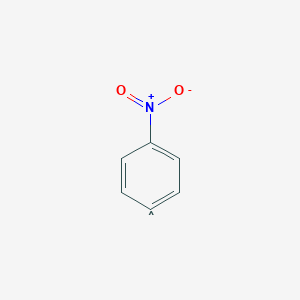

para-Nitrophenyl

Beschreibung

Historical Perspectives on the Research Utility of para-Nitrophenyl

The journey of the this compound group in research began with the characterization of its parent compound, 4-nitrophenol. Initially, 4-nitrophenol gained recognition as a pH indicator, exhibiting a distinct color change from colorless in acidic solutions (below pH 5.4) to a vibrant yellow in basic conditions (above pH 7.5). wikipedia.orgchemeurope.com This property is due to the deprotonation of the phenolic hydroxyl group to form the 4-nitrophenolate ion, which has a maximum absorbance at 405 nm. wikipedia.org This simple, yet effective, chromogenic property laid the groundwork for its future applications.

A pivotal moment in the history of the this compound group was its adaptation for use in enzyme assays. Researchers realized that by attaching the this compound group to a substrate molecule via an ester or glycosidic linkage, they could create a chromogenic reporter system. The enzymatic cleavage of this bond releases 4-nitrophenol, and the subsequent color change in an alkaline solution allows for the quantification of enzyme activity. wikipedia.orgwikipedia.org One of the earliest and most widely adopted examples is the use of this compound phosphate (pNPP) as a substrate for alkaline phosphatase, a method that remains a staple in biochemistry and molecular biology laboratories, including in the context of enzyme-linked immunosorbent assays (ELISAs). wikipedia.orgnih.govtaylorandfrancis.comyourvismawebsite.com A 1969 paper by Tabatabai and Bremner described a simple and precise method for assaying soil phosphatase activity using pNPP, highlighting its advantages over previous methods. scispace.com This innovation spurred the development of a wide array of this compound-based substrates for other enzymes, such as glycosidases and proteases, solidifying the group's role as a workhorse in biochemical analysis. wikipedia.orgontosight.ai

Significance of the para-Nitro Group in Molecular Design and Reactivity

The utility of the this compound group is fundamentally rooted in the powerful electron-withdrawing nature of the nitro (NO₂) substituent. fiveable.me This influence is exerted through both inductive effects (the pulling of electron density through the sigma bonds) and, more significantly, resonance effects (the delocalization of electron density through the pi system of the benzene ring). This strong electron-withdrawing capability has several important consequences for molecular reactivity.

Firstly, it significantly increases the acidity of the phenolic proton in 4-nitrophenol (pKa ≈ 7.1) compared to phenol (pKa ≈ 10). fiveable.me The nitro group helps to stabilize the resulting phenoxide ion by delocalizing the negative charge across the entire molecule. This enhanced acidity is crucial for its role as a pH indicator. wikipedia.org

Secondly, and of great importance for its use in synthetic chemistry, the this compound group is an excellent leaving group. When attached to a carbonyl group in an ester linkage (forming a this compound ester), the electron-withdrawing nitro group polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the resulting para-nitrophenoxide ion is a stable, resonance-stabilized leaving group. This reactivity has been extensively exploited in peptide synthesis, where this compound esters serve as activated components for the formation of amide bonds. wikipedia.org

Thirdly, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). This allows for the displacement of a leaving group (like a halogen) on the ring by a nucleophile, a reaction that is difficult to achieve with unsubstituted benzene rings. This property is valuable in the synthesis of various derivatives where the this compound moiety serves as a precursor. mdpi.com

Overview of Key Research Domains Involving this compound

The unique properties of the this compound group have led to its widespread use in several key areas of research:

Enzyme Assays: This remains one of the most prominent applications. A variety of this compound-derivatized substrates are commercially available for the colorimetric detection of a wide range of hydrolase enzymes. wikipedia.orgwikipedia.org The principle relies on the enzymatic cleavage of the substrate to release 4-nitrophenol, which is then quantified spectrophotometrically. neb.com These assays are valued for their simplicity, low cost, and sensitivity. wikipedia.orgnih.gov

Organic Synthesis: The this compound group is a versatile building block in organic synthesis. This compound esters are frequently used as activated intermediates in the synthesis of amides, particularly in peptide synthesis. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a pathway to synthesize para-aminophenyl compounds. This transformation is a key step in the industrial synthesis of materials like paracetamol. wikipedia.org 4-(4-Nitrophenyl)thiomorpholine, for example, is a precursor for 4-thiomorpholinoaniline, a building block in medicinal chemistry. mdpi.com

Materials Science: Nitroaromatic compounds, including this compound derivatives, serve as starting materials for a range of industrial products. nih.gov They are used in the production of dyes, pigments, and polymers. The reactivity of the nitro group and the potential for its transformation into other functional groups make it a valuable component in the design of new materials with specific electronic or optical properties.

Emerging Trends in this compound Compound Investigations

While the classical applications of this compound compounds remain highly relevant, new research is expanding their utility into novel areas:

Biosensor Development: Researchers are moving beyond simple colorimetric assays to develop more sophisticated biosensors. This includes the use of this compound derivatives in electrochemical sensors and fluorescent probes. These advanced systems offer higher sensitivity and the potential for real-time monitoring of biological processes in complex samples.

Medicinal Chemistry and Drug Discovery: The this compound moiety is being incorporated into the design of new therapeutic agents and research probes. For instance, it can be found in precursors for compounds investigated as kinase inhibitors, reverse transcriptase inhibitors, and antimicrobial agents. mdpi.com Compounds like 2-Propanol, 1-isopropylamino-3-(p-nitrophenyl)- are being studied for their potential biological activities. ontosight.ai The nitroaromatic structure is also a precursor for various bioactive indoles used in pharmaceuticals. nih.gov

Environmental Science: The biodegradability and environmental fate of nitroaromatic compounds, including 4-nitrophenol, are areas of active investigation. Understanding the microbial pathways for the degradation of these compounds is crucial for bioremediation strategies. Additionally, this compound-based enzyme assays are being adapted to study soil health and biogeochemical cycling in diverse and challenging environments, such as degraded tropical soils. cifor-icraf.org

Interactive Data Table: this compound Substrates in Enzyme Assays

| Substrate Name | Abbreviation | Target Enzyme Class | Detected Enzyme Examples |

| This compound Phosphate | pNPP | Phosphatases | Alkaline Phosphatase, Acid Phosphatase neb.com |

| This compound Acetate | Esterases | Carbonic Anhydrase wikipedia.org | |

| This compound-β-D-glucopyranoside | Glycosidases | β-Glucosidase wikipedia.orgcifor-icraf.org | |

| This compound Laurate | Lipases/Esterases | Lipases, Acyltransferases ontosight.ai | |

| This compound Palmitate | Lipases/Esterases | Lipases una.ac.cr |

Eigenschaften

CAS-Nummer |

2395-99-5 |

|---|---|

Molekularformel |

C6H4NO2 |

Molekulargewicht |

122.1 g/mol |

InChI |

InChI=1S/C6H4NO2/c8-7(9)6-4-2-1-3-5-6/h2-5H |

InChI-Schlüssel |

ZHCAAFJSYLFLPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=[C]1)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=[C]1)[N+](=O)[O-] |

Synonyme |

4-Nitrophenyl 2-(Acetylamino)-6-O-[2-(acetylamino)-2-deoxy-α-D-glucopyranosyl]-_x000B_2-deoxy-α-D-galactopyranoside; GlcNAc1-α-6GalNAc-α-PNP; |

Herkunft des Produkts |

United States |

Synthesis and Advanced Chemical Modifications of Para-nitrophenyl Derivatives

Strategic Synthetic Methodologies for para-Nitrophenyl Compounds

The synthesis of this compound (pNP) derivatives is a cornerstone of various chemical and biological studies. The p-nitrophenyl group serves as a valuable chromophore, facilitating the monitoring of reaction progress, and as a leaving group in various transformations. acs.orgacs.org This section delves into the strategic methodologies employed for the synthesis and modification of these important compounds.

Esterification and Carbonate Formation Reactions

This compound esters are widely used in peptide synthesis and as substrates for enzymatic assays. A common method for their preparation involves the reaction of a carboxylic acid with p-nitrophenol.

One approach to synthesizing p-nitrophenyl esters is the mixed carbonic anhydride method. This technique has been successfully used to prepare benzyloxycarbonyl peptide p-nitrophenyl esters. publish.csiro.aupublish.csiro.au The process involves using amino acid or peptide p-nitrophenyl esters as the amino components in a coupling reaction. publish.csiro.au For instance, N-benzyloxycarbonyl glycine p-nitrophenyl ester can be synthesized by reacting Z-Gly-OH with p-nitrophenol in pyridine, using phosphorous diphenyl ester and mercuric chloride. prepchem.com Another method involves the use of dicyclohexylcarbodiimide (DCC) to couple the carboxylic acid with p-nitrophenol, although this can sometimes be hampered by the formation of N-acylureas. nih.gov To circumvent this, pyridinecarboxylic acids can be converted to their acid chlorides using thionyl chloride (SOCl2) catalyzed by dimethylformamide (DMF), followed by reaction with 4-nitrophenol in the presence of a base like triethylamine. nih.gov

This compound carbonates are also significant synthetic intermediates. They can be synthesized from the corresponding alcohol by reaction with p-nitrophenyl chloroformate. artrose-blog.nl For example, dextran-p-nitrophenyl carbonate can be prepared by reacting dextran with p-nitrophenyl chloroformate in anhydrous dimethylformamide (DMF) and pyridine. artrose-blog.nl Bis(p-nitrophenyl) carbonate itself is synthesized by the nitration of diphenyl carbonate. chemicalbook.com These carbonate derivatives are reactive and can undergo further modifications. For instance, amidine bases like DBU and DBN can react with p-nitrophenyl carbonates, leading to ring-opening and the formation of lactam carbamates. beilstein-journals.org

| Starting Material | Reagent(s) | Product | Application/Note |

| Carboxylic Acid | p-Nitrophenol, DCC | p-Nitrophenyl Ester | Peptide synthesis, enzyme assays |

| Pyridinecarboxylic Acid | SOCl2, DMF, 4-Nitrophenol, Triethylamine | p-Nitrophenyl Ester | Alternative to DCC coupling |

| Alcohol | p-Nitrophenyl Chloroformate | p-Nitrophenyl Carbonate | Synthetic intermediate |

| Diphenyl Carbonate | Nitric Acid, Sulfuric Acid | Bis(p-nitrophenyl) Carbonate | Reagent for carbonate synthesis |

| Dextran | p-Nitrophenyl Chloroformate, Pyridine | Dextran-p-nitrophenyl Carbonate | Modified polysaccharide |

Sulfonation and Phosphorylation Techniques

The introduction of sulfate and phosphate groups to the p-nitrophenyl scaffold yields compounds with significant biological and chemical applications.

Sulfonation: The sulfonation of p-nitrophenol can be achieved both chemically and enzymatically. Chemically, sulfonation of phenol with concentrated sulfuric acid readily produces ortho- and para-hydroxy benzene sulfonic acid, with the para-isomer being favored at higher temperatures. mlsu.ac.indoubtnut.com Enzymatically, several sulfotransferase (SULT) enzymes can catalyze the sulfonation of p-nitrophenol using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfuryl group donor. reactome.orgnih.gov Well-characterized human SULT enzymes involved in this process include SULT1A1, SULT1A2, 1C2, and 4A1. reactome.org The product, p-nitrophenyl sulfate, can also act as a sulfate donor in reactions catalyzed by aryl sulfotransferases. researchgate.net A chemoenzymatic approach for synthesizing regioselectively O-sulfonated p-nitrophenyl glycosides involves chemical O-sulfonation followed by sulfatase-catalyzed O-desulfonation. nih.gov

Phosphorylation: this compound phosphate (pNPP) is a widely used chromogenic substrate for phosphatases. wikipedia.org Its synthesis can be achieved through several routes. One method involves the reaction of p-nitrophenol with dialkyl chlorophosphate in the presence of a base to yield O,O-dialkyl p-nitrophenyl phosphate. google.com This intermediate then undergoes dealkylation and hydrolysis to produce p-nitrophenylphosphoric acid, which is subsequently converted to the disodium salt. google.com Another approach uses p-nitrophenol and anhydrous phosphoric acid to produce bis(p-nitrophenyl) phosphate, which is then hydrolyzed to pNPP. google.com pNPP itself can also serve as a phosphorylating agent in the synthesis of nucleotides. oup.com The phosphorylation of the sarcoplasmic reticulum ATPase has been studied using p-nitrophenol. nih.gov The uncoupler of oxidative phosphorylation, p-nitrophenol, has also been investigated for its effects on activated sludge systems. mdpi.comresearchgate.net

| Process | Reagents/Enzymes | Product | Key Features |

| Chemical Sulfonation | Concentrated H₂SO₄ | p-Hydroxy benzene sulfonic acid | Temperature-dependent isomer formation mlsu.ac.indoubtnut.com |

| Enzymatic Sulfonation | SULT enzymes, PAPS | p-Nitrophenyl sulfate | Utilizes biological catalysts reactome.orgnih.gov |

| Chemical Phosphorylation | Dialkyl chlorophosphate, base | Disodium p-nitrophenylphosphate | Multi-step synthesis google.com |

| Enzymatic Assay Substrate | N/A | p-Nitrophenyl phosphate (pNPP) | Chromogenic substrate for phosphatases wikipedia.org |

Nucleophilic Aromatic Substitution Routes for Derivative Formation

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying the aromatic ring of p-nitrophenyl derivatives. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. byjus.comlibretexts.org

This reaction typically proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. libretexts.orgnih.gov A nucleophile adds to the aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex, followed by the departure of a leaving group. youtube.com Common leaving groups include halogens. For example, p-nitrofluorobenzene reacts with sodium methoxide to yield p-nitromethoxybenzene. byjus.com Similarly, the reaction of chlorobenzene derivatives with strong nucleophiles is significantly enhanced by the presence of a p-nitro group. libretexts.org

The Williamson ether synthesis is a classic example of nucleophilic substitution used to prepare ethers. For instance, p-nitrophenyl ethanol ether can be synthesized from p-nitrophenol and epoxyethane with an alkaline catalyst. researchgate.net Another example is the synthesis of p-nitrophenyl nonyl ether from p-nitrophenol and a nonyl halide. ontosight.ai The reaction of p-nitrophenol with 1-bromopentane in the presence of sodium hydride also yields the corresponding ether. chegg.com Furthermore, the addition of phenols to olefins using a Brønsted acid like trifluoromethanesulfonic acid can also form ethers. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| p-Nitrofluorobenzene | Sodium Methoxide | p-Nitromethoxybenzene | SNAr byjus.com |

| p-Nitrophenol | Epoxyethane | p-Nitrophenyl ethanol ether | Williamson Ether Synthesis researchgate.net |

| p-Nitrophenol | 1-Bromopentane | p-Nitrophenyl pentyl ether | Williamson Ether Synthesis chegg.com |

| 1-Chloro-2-(trifluoromethyl)-4-nitrobenzene | Hydrazine | Hydrazino derivative | SNAr |

Condensation and Coupling Reaction Pathways

Condensation and coupling reactions provide powerful tools for constructing more complex molecules containing the p-nitrophenyl moiety.

Peptide coupling reactions frequently utilize p-nitrophenyl esters as activated intermediates. Benzyloxycarbonyl-protected peptides can be coupled with peptide p-nitrophenyl esters using the mixed anhydride procedure. publish.csiro.au This method allows for the stepwise elongation of peptide chains. publish.csiro.aupublish.csiro.au

Cross-coupling reactions, such as the Suzuki and Heck reactions, are also applicable to p-nitrophenyl derivatives, although the strong electron-withdrawing nature of the nitro group can influence the reaction conditions. These reactions typically involve the use of a palladium catalyst to couple an organoboron compound (Suzuki) or an alkene (Heck) with a p-nitrophenyl halide.

Condensation reactions are also employed in the synthesis of p-nitrophenyl glycosides. For example, the condensation of tetra-O-acetyl-α-D-glucopyranosyl bromide with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside leads to the formation of a mixture of p-nitrophenyl β-sophoroside and p-nitrophenyl β-laminarabioside after deblocking. umich.edu

| Reaction Type | Reactants | Product | Key Feature |

| Peptide Coupling | Z-protected peptide, peptide p-nitrophenyl ester | Elongated peptide p-nitrophenyl ester | Stepwise peptide synthesis publish.csiro.au |

| Glycoside Condensation | Acetyl-glucopyranosyl bromide, p-nitrophenyl glucopyranoside derivative | p-Nitrophenyl disaccharide | Synthesis of complex glycosides umich.edu |

Glycosylation and Aminosugar Incorporations

This compound glycosides are invaluable tools in glycobiology, serving as chromogenic substrates for glycosidase enzymes. acs.orgacs.orgkoreascience.kr Their synthesis has been a subject of extensive research.

A direct, one-pot synthesis of p-nitrophenyl glycosides from unprotected reducing sugars in water has been developed. acs.orgacs.orgresearchgate.net This method utilizes 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as a dehydrating agent in the presence of p-nitrophenol and a suitable base. acs.orgresearchgate.netrsc.org The reaction is often stereoselective, yielding 1,2-trans pNP glycosides. acs.orgresearchgate.net This approach is applicable to a range of monosaccharides, disaccharides, and even complex oligosaccharides without the need for protecting groups. acs.orgacs.orgresearchgate.net

Another method involves the glycosylation of benzoylated glycosyl halides with potassium p-nitrophenoxide and 18-crown-6 complex in chloroform, which stereospecifically forms 1,2-trans p-nitrophenyl glycopyranosides. koreascience.kr

Enzymatic synthesis is also a powerful strategy. For instance, β-N-acetylhexosaminidase from Aspergillus oryzae can be used in a transglycosylation reaction to synthesize p-nitrophenyl sulfated disaccharides. dntb.gov.ua Chemoenzymatic approaches have also been employed, such as a one-pot three-enzyme system for the synthesis of p-nitrophenyl-tagged α2–8-sialosides. escholarship.org The incorporation of aminosugars, like N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc), into p-nitrophenyl glycosides can be achieved using the DMC-mediated method. acs.org

| Method | Key Reagents/Enzymes | Substrates | Products |

| Direct Aqueous Glycosylation | DMC, p-nitrophenol, base | Reducing sugars | 1,2-trans p-Nitrophenyl glycosides acs.orgresearchgate.net |

| Phase-Transfer Catalysis | Potassium p-nitrophenoxide, 18-crown-6 | Benzoylated glycosyl halides | 1,2-trans p-Nitrophenyl glycopyranosides koreascience.kr |

| Enzymatic Transglycosylation | β-N-acetylhexosaminidase | p-Nitrophenyl glycoside donor, acceptor | p-Nitrophenyl sulfated disaccharides dntb.gov.ua |

| Chemoenzymatic Synthesis | One-pot multi-enzyme system | Sialic acid precursors, p-nitrophenyl glycoside | p-Nitrophenyl-tagged sialosides escholarship.org |

Preparation of Organophosphonate and Organosulfonyl Derivatives

The synthesis of organophosphonate and organosulfonyl derivatives of p-nitrophenol leads to compounds with diverse applications, including as enzyme inhibitors and reactive intermediates.

Organophosphonate Derivatives: Triacylglycerol analogue p-nitrophenyl phosphonates are known to react specifically with the active-site serine of lipolytic enzymes, acting as inhibitors. researchgate.net

Organosulfonyl Derivatives: The synthesis of 2-[[(p-nitrophenyl)sulfonyl]oxy] esters can be achieved from the reaction of ketene silyl acetals and bis[(p-nitrophenyl)sulfonyl] peroxide. acs.org

Design and Synthesis of Functionalized this compound Derivatives

The strategic incorporation of the this compound group into different molecular frameworks allows for the fine-tuning of chemical and physical properties, leading to the development of derivatives with specific, enhanced functionalities.

Nitrophenylpiperazine Derivatives for Biological Activity

Nitrophenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, with research demonstrating their potential as inhibitors of various enzymes and as antimicrobial agents. The synthesis of these derivatives often involves the reaction of a piperazine derivative with a nitrophenyl halide.

A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential tyrosinase inhibitors. researchgate.netmendeley.com Among the synthesized compounds, one derivative featuring an indole moiety at the N-1 position of the piperazine ring demonstrated a significant tyrosinase inhibitory effect, with an IC50 value of 72.55 μM. mendeley.com Kinetic analysis revealed a mixed inhibition mechanism for this compound. mendeley.com

Furthermore, other research has focused on the synthesis of nitrophenylpiperazine derivatives with antimicrobial properties. For instance, a series of derivatives were synthesized by treating ethyl piperazine with 4-chloronitrobenzene, followed by reduction of the nitro group and subsequent reaction with N-chloroacetyl aryl amines. researchgate.net Several of these compounds exhibited high activity against both Gram-positive and Gram-negative bacteria. researchgate.net Another study reported the synthesis of Mannich bases from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and various piperazine derivatives, including those with a this compound substituent. nih.gov The this compound group was found to be advantageous for both antibacterial and antifungal activity. nih.gov

Table 1: Selected Biologically Active Nitrophenylpiperazine Derivatives

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 4l (indole-substituted) | Tyrosinase inhibitor | IC50 of 72.55 μM, mixed inhibition mendeley.com |

| Amino acid conjugates | Antimicrobial | Phenylalanine and Tryptophan conjugates showed good antibacterial activity researchgate.net |

Oxadiazole-2-thiol and Triazole Derivatives as Bioactive Scaffolds

Oxadiazole and triazole moieties are important heterocyclic scaffolds known for their diverse biological activities. Incorporating a this compound group into these structures can further enhance their therapeutic potential.

The synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol has been achieved through a multi-step process starting from 3-nitrobenzoic acid, which is converted to its corresponding ester, hydrazide, and finally the target oxadiazole-2-thiol. researchgate.net Subsequent S-alkylation of this scaffold with various electrophiles has yielded a series of derivatives that have been screened for antibacterial activity, with many showing promising results. researchgate.net

In a similar vein, a series of 1,3,4-oxadiazole-2-thiol derivatives bearing an azo-moiety have been synthesized, starting from p-aminobenzoic acid. researchgate.net These compounds, which feature a para-substituted phenyl ring, have been investigated for a range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. researchgate.net The presence of the diazene functionality in conjunction with the oxadiazole ring and other substituents contributes to their bioactivity. researchgate.net

The synthesis of new 1,3,4-oxadiazole derivatives often involves the cyclization of N,N'-diacylhydrazines using reagents like phosphorus oxychloride. farmaciajournal.com This method has been employed to create various substituted oxadiazoles, including those with phenyl groups that can be nitrated to introduce the this compound moiety, which is a common strategy to modulate the electronic properties and biological activity of the final compounds.

Dipyrromethane Derivatives for Material Science Applications

Dipyrromethanes are crucial precursors for the synthesis of porphyrins and other polypyrrolic macrocycles, which have found widespread applications in materials science, particularly in optics and electronics. mdpi.comresearchgate.net The introduction of a this compound group at the meso-position of the dipyrromethane influences the electronic properties of the resulting porphyrins.

The synthesis of meso-(4-nitrophenyl)dipyrromethane is typically achieved through the acid-catalyzed condensation of pyrrole with p-nitrobenzaldehyde. mdpi.comresearchgate.net This one-pot reaction provides a straightforward route to this key intermediate. researchgate.net The structure of this compound has been precisely characterized, revealing the influence of the nitrophenyl group on the molecular geometry. researchgate.net

These functionalized dipyrromethanes serve as building blocks for more complex structures. For example, they can be used in the synthesis of trans-A2B2-porphyrins, where the electronic nature of the meso-substituents dictates the optical and electrochemical properties of the macrocycle. The electron-withdrawing this compound group can significantly alter the absorption and emission spectra of the porphyrin, making it suitable for specific applications in sensors or photodynamic therapy. ontosight.ai

Table 2: Synthesis of meso-(4-Nitrophenyl)dipyrromethane

| Reactants | Catalyst | Key Features of Synthesis |

|---|

Oxomorpholine Carboxylate Building Blocks

Oxomorpholine carboxylates are valuable chiral building blocks for the synthesis of various biologically active molecules. The incorporation of a this compound group on the morpholine nitrogen provides a handle for further functionalization and can influence the biological profile of the final products.

The synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate has been described. researchgate.netresearchgate.net These syntheses are achieved through rhodium(II) acetate-catalyzed intermolecular O-H and intramolecular N-H carbene insertion reactions. These compounds are considered versatile precursors for the synthesis of bioactive compounds, including analogs of the factor Xa inhibitor rivaroxaban. researchgate.net The this compound group in these structures can be readily reduced to the corresponding aniline, which can then be used in various coupling reactions to build more complex molecules. mdpi.com

Naphthalimide-Thiosemicarbazide Fluorescent Probes

Naphthalimide derivatives are well-known for their excellent photophysical properties and are widely used in the development of fluorescent probes. researchgate.netmdpi.com The combination of a naphthalimide fluorophore with a thiosemicarbazide recognition unit containing a this compound group can lead to probes with specific sensing capabilities.

A fluorescent probe, naphthalimide-4-(4-nitrophenyl)thiosemicarbazide, has been synthesized for the simultaneous monitoring of viscosity and nitric oxide (NO) in living cells. nih.govresearchgate.net This probe exhibits a dual-channel fluorescence response, with changes in fluorescence intensity at different wavelengths corresponding to variations in viscosity and NO levels. nih.govresearchgate.net The synthesis involves the reaction of a naphthalimide precursor with 4-nitrophenyl isothiocyanate. The this compound group in this probe plays a crucial role in its sensing mechanism. The electron-withdrawing nature of the nitro group influences the electronic properties of the thiosemicarbazide moiety, which is essential for its selective reaction with NO.

Table 3: Fluorescence Response of Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide Probe

| Analyte | Fluorescence Change | Emission Wavelength |

|---|---|---|

| Increased Viscosity | Increased Fluorescence | 470 nm nih.gov |

Carbamate and Carbonate as Orthogonal Protecting Groups

In multi-step organic synthesis, the use of orthogonal protecting groups is essential for the selective modification of different functional groups within a molecule. This compound carbamates and carbonates have emerged as useful base-labile protecting groups for amines and alcohols, respectively, offering an alternative to commonly used acid-labile groups. emerginginvestigators.orgemerginginvestigators.org

The 2-(4-nitrophenyl)ethyl (NPE) and 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) groups have been utilized as universal protecting groups for nucleobases in oligonucleotide synthesis. nih.gov The NPE group is used for protecting the oxygen atoms of thymine, uracil, and guanine, while the NPEOC group is used for protecting the amino groups of cytosine, adenine, and guanine. nih.gov These protecting groups are stable under various reaction conditions but can be selectively removed under specific basic conditions.

Similarly, 4-nitrophenyl carbonates and carbamates can be used to protect alcohols and amines. emerginginvestigators.orgemerginginvestigators.org These groups are stable in acidic and neutral conditions but are readily cleaved under mild basic conditions, releasing 4-nitrophenol, which can be monitored spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org This property allows for the real-time tracking of the deprotection reaction. The orthogonality of these protecting groups to acid-labile groups like the tert-butyloxycarbonyl (Boc) group makes them valuable tools in complex synthetic strategies. emerginginvestigators.orgemerginginvestigators.org

Reaction Mechanisms and Advanced Kinetic Studies of Para-nitrophenyl Systems

Mechanistic Investigations of Hydrolysis Reactions

The study of the hydrolysis of p-nitrophenyl esters provides fundamental insights into reaction kinetics, the influence of the solvent environment, and the nature of transition states.

Water-Catalyzed Hydrolysis of Esters (e.g., p-Nitrophenyl Trifluoroacetate)

The hydrolysis of p-nitrophenyl trifluoroacetate (PNPTFA) serves as a model system for understanding water-catalyzed reactions. In a non-aqueous medium like acetonitrile, the reaction is third-order with respect to water. capes.gov.brnih.gov This suggests a mechanism where a bridge of three water molecules facilitates the reaction. mdpi.comresearchgate.net This water network enables a two-step addition-cleavage reaction. mdpi.com

The proposed mechanism involves the formation of an eight-membered cyclic transition state where three water molecules cooperate. capes.gov.brnih.gov One water molecule acts as a nucleophile, attacking the carbonyl carbon of the ester. A second water molecule acts as a general base, deprotonating the attacking water molecule to increase its nucleophilicity. The third water molecule acts as a general acid, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. This concerted action leads to the formation of a tetrahedral intermediate. researchgate.net This intermediate then rapidly expels the p-nitrophenoxide leaving group. mdpi.comresearchgate.net The rate-limiting step in this process is the initial addition of water to form the tetrahedral intermediate. mdpi.comresearchgate.net Computational studies have been employed to explore various reaction pathways involving different numbers of water molecules. researchgate.net

Alkaline Hydrolysis Kinetics and Medium Effects

The alkaline hydrolysis of p-nitrophenyl esters is significantly influenced by the reaction medium. Studies using dimethyl sulfoxide (DMSO)-water mixtures have shown that the rate of hydrolysis increases dramatically as the concentration of DMSO increases. scholaris.caresearchgate.net For instance, the second-order rate constant for the reaction of p-nitrophenyl acetate with hydroxide ion increases from 11.6 M⁻¹s⁻¹ in pure water to 32,800 M⁻¹s⁻¹ in 80 mol % DMSO. scholaris.caresearchgate.net

This rate enhancement is attributed to changes in the solvation of both the ground state reactants and the transition state. cdnsciencepub.com The addition of DMSO to water destabilizes the hydroxide ion, increasing its reactivity. researchgate.net The magnitude of this medium effect can also depend on the structure of the ester. For example, the effect is more pronounced for S-p-nitrophenyl thioacetate than for p-nitrophenyl acetate. scholaris.ca The reactivity of monomeric esters with long alkyl chains can decrease due to the self-coiling of the alkyl chain, which masks the ester bond from hydroxide attack. rsc.org However, increasing the organic content of the solvent can lead to an elongation or decoiling of the monomeric ester, resulting in a rate increase. rsc.org

Table 1: Second-order rate constants (kN) for the alkaline hydrolysis of p-nitrophenyl acetate in DMSO-H₂O mixtures at 25.0 ± 0.1 °C

| mol % DMSO | kN (M⁻¹s⁻¹) |

|---|---|

| 0 | 11.6 |

| 10 | 28.1 |

| 20 | 66.8 |

| 30 | 151 |

| 40 | 363 |

| 50 | 851 |

| 60 | 2240 |

| 70 | 7080 |

| 80 | 32800 |

Data sourced from Um et al. (2021) scholaris.ca

Hydrolysis of Phosphate and Sulfate Esters: Concerted vs. Stepwise Mechanisms

The hydrolysis of p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (pNPS) provides a platform for comparing phosphoryl and sulfuryl transfer reactions. These reactions can proceed through different mechanistic pathways, including stepwise associative (involving a pentavalent intermediate), stepwise dissociative (involving a trivalent intermediate), or a concerted mechanism where bond formation and cleavage occur simultaneously. diva-portal.org

Experimental evidence, including kinetic isotope effects, suggests that the uncatalyzed aqueous hydrolysis of the pNPP dianion proceeds via a concerted ANDN mechanism. diva-portal.orgnih.gov This transition state is described as "loose," with significant bond cleavage to the leaving group and minimal bond formation to the incoming nucleophile. nih.govacs.org In contrast, the hydrolysis of pNPP monoester coordinated to a dinuclear Co(III) complex follows a single-step concerted mechanism with significant nucleophilic participation in the transition state. nih.gov This highlights how metal ion coordination can alter the reaction mechanism.

For p-nitrophenyl sulfate, the hydrolysis is also believed to proceed through a concerted mechanism. diva-portal.org Theoretical studies comparing the hydrolysis of pNPP and pNPS have shown that despite structural similarities, their reaction pathways and the influence of solvation can be quite different. diva-portal.orgacs.org For instance, the hydrolysis of pNPS is suggested to proceed through a more expansive pathway than its phosphate counterpart. acs.org

Role of Leaving Groups in Reaction Rates

The nature of the leaving group plays a crucial role in determining the rate of hydrolysis of p-nitrophenyl esters. The p-nitrophenoxide ion is a relatively weak base, making it a good leaving group and facilitating rapid expulsion from the tetrahedral intermediate. mdpi.com The rate-determining step in the hydrolysis of esters like p-nitrophenyl trifluoroacetate is heavily influenced by the leaving group. researchgate.netnih.gov

In enzyme-catalyzed reactions, the pKa of the leaving group can influence the catalytic mechanism. For the hydrolysis of nitrophenyl esters catalyzed by designed polypeptides, kinetic solvent isotope effects were observed at pH values lower than the pKa of the leaving groups, suggesting a contribution from general-acid catalysis. nih.gov A Hammett plot for the peptide-catalyzed hydrolysis gave a ρ value of 1.4, indicating significant negative charge development on the phenolate oxygen in the transition state. nih.gov This supports the idea that transition-state hydrogen bond formation contributes to catalysis. nih.gov In the hydrolysis of phosphate diesters, the non-leaving group has also been shown to play an important role in reactivity, comparable to the leaving group. researchgate.net

Enzymatic Reaction Mechanism Elucidation

p-Nitrophenyl esters are widely used as chromogenic substrates to study the kinetics and mechanisms of various enzymes, particularly hydrolases like lipases and esterases.

Lipase and Esterase Catalysis of p-Nitrophenyl Esters

The hydrolysis of p-nitrophenyl esters by lipases and esterases generally proceeds through a classical acyl-enzyme intermediate pathway. rsc.orgnih.gov This mechanism involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate residues. mdpi.com

The reaction can be broken down into two main steps:

Acylation: The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the p-nitrophenyl ester. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. mdpi.com The intermediate then collapses, releasing the p-nitrophenol and forming a covalent acyl-enzyme intermediate. mdpi.com

Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, attacks the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which then breaks down to release the carboxylic acid product and regenerate the free enzyme. nih.gov

For some lipases, such as lipoprotein lipase, the hydrolysis of lipid p-nitrophenyl esters is rate-limited by the deacylation step (hydrolysis of the acyl-enzyme intermediate). nih.gov The substrate specificity of these enzymes can be investigated by using a series of p-nitrophenyl esters with varying fatty acyl chain lengths. nih.gov For example, lipoprotein lipase shows the highest specificity for substrates with intermediate-length fatty acyl chains. nih.gov

The catalytic activity of these enzymes is also influenced by factors such as pH and the surrounding medium. rsc.orgmdpi.com For instance, the esterase-like activity of serum albumin, which can hydrolyze p-nitrophenyl acetate, is dependent on the pH, with the nucleophilic character of a tyrosine residue (Tyr-411 in human serum albumin) being essential for catalysis. nih.gov

Chymotrypsin-Mediated Transformations

Chymotrypsin, a serine protease, has been extensively studied using p-nitrophenyl esters, particularly p-nitrophenyl acetate (NPA), as substrates. These studies were instrumental in elucidating the enzyme's "Ping-Pong" mechanism, which involves a two-step process of acylation and deacylation. libretexts.orglibretexts.org

The reaction proceeds via a biphasic kinetic profile. libretexts.orglibretexts.org In the first, rapid phase (the "burst"), the enzyme's active site serine residue attacks the carbonyl group of the NPA substrate. libretexts.orglibretexts.org This leads to the formation of a covalent acyl-enzyme intermediate and the release of p-nitrophenolate, which can be quantified by its absorbance at 400 nm. libretexts.orglibretexts.org The second, slower, steady-state phase involves the hydrolysis of the acyl-enzyme intermediate by water, regenerating the free enzyme and releasing acetate. libretexts.orglibretexts.orgcdnsciencepub.com

Kinetic investigations using stopped-flow techniques have allowed for the determination of rate constants for both the acylation and deacylation steps. cdnsciencepub.comscispace.com Studies have explored the influence of pH, temperature, and organic solvents on these rates, providing insights into the roles of key active site residues, such as the catalytic triad (serine, histidine, and aspartate). cdnsciencepub.comcdnsciencepub.comnih.gov For instance, the pH dependence of the reaction kinetics suggests the involvement of an ionizable group, likely a histidine residue, in the catalytic process. cdnsciencepub.comcdnsciencepub.com The use of p-nitrophenyl esters has been fundamental in building a detailed model of chymotrypsin's catalytic action. libretexts.orglibretexts.orgcdnsciencepub.comscispace.comnih.gov

Table 1: Kinetic Parameters for Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| pKa of Enzyme-Substrate Complex | Trypsin with NPA | 6.9 | cdnsciencepub.com |

| Acylation Rate Constant (k₂) | pH-independent | - | cdnsciencepub.com |

| Deacylation Rate Constant (k₃) | pH-dependent | - | cdnsciencepub.com |

Phosphatase and Sulfatase Action on p-Nitrophenyl Substrates

para-Nitrophenyl phosphate (pNPP) is a widely used chromogenic substrate for assaying the activity of alkaline and acid phosphatases. wikipedia.org These enzymes catalyze the hydrolysis of phosphate monoesters. The reaction with pNPP yields inorganic phosphate and p-nitrophenol (pNP). wikipedia.orgkarger.com In alkaline solutions, pNP is deprotonated to the yellow-colored p-nitrophenolate ion, which has a maximum absorbance at 405 nm, allowing for easy spectrophotometric measurement of enzyme activity. karger.comwikipedia.org

The mechanism of alkaline phosphatase involves the formation of a covalent phosphoryl-enzyme intermediate. nih.govrsc.org The reaction proceeds in two main steps: the phosphorylation of a serine residue in the active site by the substrate, releasing p-nitrophenol, followed by the hydrolysis of the phosphoryl-enzyme intermediate to release inorganic phosphate and regenerate the free enzyme. nih.gov Kinetic studies using pNPP have been crucial in establishing this two-step mechanism and in characterizing the enzyme's catalytic properties, including the determination of Michaelis-Menten parameters. karger.comrsc.org The simplicity and reliability of the pNPP assay have made it a standard method in clinical diagnostics and biochemical research. karger.com

Similarly, p-nitrophenyl sulfate (pNPS) serves as an analogous substrate for sulfatases, enzymes that catalyze the hydrolysis of sulfate esters. The enzymatic cleavage of pNPS releases p-nitrophenol and a sulfate ion. The liberated p-nitrophenol can be quantified under alkaline conditions, providing a direct measure of sulfatase activity. This assay is frequently employed to study the kinetics and substrate specificity of various sulfatases.

Table 2: Properties of Phosphatase Assays Using p-Nitrophenyl Phosphate

| Property | Description | Value | Reference |

|---|---|---|---|

| Substrate | Chromogenic substrate | para-Nitrophenyl phosphate (pNPP) | wikipedia.org |

| Product | Colored product | para-Nitrophenolate | wikipedia.orgkarger.com |

| Maximal Absorption (λmax) | Wavelength for detection | 405 nm | wikipedia.org |

| Mechanism | Intermediate formation | Covalent phosphoryl-enzyme | nih.govrsc.org |

Glycosidase-Catalyzed Hydrolysis of Glycosidic Linkages

This compound glycosides are synthetic substrates extensively used to assay and characterize glycosidases, enzymes that hydrolyze glycosidic bonds. ontosight.ai Examples include p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidases and p-nitrophenyl-β-D-glucopyranoside for β-glucosidases. ontosight.airesearchgate.netnih.gov The hydrolysis of these substrates by the respective glycosidase releases glucose and p-nitrophenol. researchgate.netoiv.int The production of the colored p-nitrophenolate allows for continuous monitoring of the reaction. researchgate.netoiv.int

Kinetic studies using these substrates have provided valuable information on the substrate specificity, inhibition, and reaction mechanisms of various glycosidases. nih.govnih.gov For example, studies with β-glucosidase from Trichoderma reesei using p-nitrophenyl-β-D-glucopyranoside showed no substrate inhibition, unlike with natural substrates like cellobiose. nih.gov This allowed for the determination of reliable kinetic parameters. nih.gov Furthermore, investigations into the effects of different aglycone and glycone moieties on the catalytic activity have helped to map the substrate-binding sites of these enzymes. nih.gov The use of p-nitrophenyl glycosides has been instrumental in understanding the catalytic mechanisms of glycosidases, including the identification of key active site residues. pnas.orgjmb.or.kr

Table 3: Kinetic Parameters for Glycosidase-Catalyzed Hydrolysis of p-Nitrophenyl-β-D-glucopyranoside

| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (μmol·min⁻¹·mg⁻¹) | Reference |

|---|---|---|---|---|

| β-Glucosidase | Trichoderma reesei QM 9414 | 0.19 ± 0.02 | 29.67 ± 3.25 | nih.gov |

| β-Glucosidase | Pig Kidney | - | - | nih.gov |

| β-Glycosidase (Wild-type) | Thermus caldophilus GK24 | - | - | jmb.or.kr |

| β-Glycosidase (H119G mutant) | Thermus caldophilus GK24 | - | - | jmb.or.kr |

| β-Glucosidase | Scytalidium thermophilum | - | - | oup.com |

Molecular Basis of Cold Adaptation in Enzymatic Reactions

Enzymes from psychrophilic (cold-loving) organisms exhibit high catalytic efficiency at low temperatures. uliege.be The molecular basis of this cold adaptation has been investigated through comparative studies of psychrophilic enzymes and their mesophilic (moderate-temperature-loving) and thermophilic (heat-loving) counterparts, often using p-nitrophenyl-based substrates for kinetic characterization. uliege.besustainability-directory.com

Cold-adapted enzymes typically display a higher specific activity at low temperatures, which is often associated with a lower activation enthalpy (ΔH‡) and a more negative activation entropy (ΔS‡) compared to their mesophilic homologs. oup.com This suggests that cold-adapted enzymes have a more flexible structure, particularly around the active site, which reduces the energetic barrier for catalysis in cold environments. oup.comresearchgate.net However, this increased flexibility often comes at the cost of reduced thermal stability. uliege.be

Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat) are determined at various temperatures to understand the thermodynamic and kinetic trade-offs in enzyme evolution. sustainability-directory.commdpi.com For many cold-active enzymes, the Kₘ value tends to be higher at low temperatures, indicating a weaker substrate binding affinity, which might facilitate rapid product release and prevent the enzyme from being trapped in a non-productive state. sustainability-directory.com The study of these enzymes provides fundamental insights into the structure-function relationships that govern enzymatic catalysis under different thermal conditions. uliege.besustainability-directory.comoup.com

Table 4: Thermodynamic and Kinetic Characteristics of Cold-Adapted Enzymes

| Characteristic | Description | Implication for Cold Adaptation | Reference |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | Lower compared to mesophilic counterparts | Reduced energy barrier for catalysis | oup.com |

| Activation Entropy (ΔS‡) | More negative compared to mesophilic counterparts | Increased flexibility of the enzyme structure | oup.com |

| Catalytic Efficiency (k_cat/Kₘ) | Higher at low temperatures | Optimized for functionality in cold environments | sustainability-directory.com |

| Thermal Stability | Generally lower than mesophilic enzymes | Trade-off for increased flexibility | uliege.be |

Oxidative and Reductive Transformation Mechanisms

The this compound moiety, particularly in the form of p-nitrophenol (PNP), is susceptible to both oxidative and reductive transformations. These processes are relevant in environmental chemistry, particularly in the context of wastewater treatment and bioremediation.

Ozonation Pathways and Intermediate Identification (e.g., 4-Nitrocatechol)

Ozonation is an effective advanced oxidation process for the degradation of PNP in aqueous solutions. researchgate.nettandfonline.com The reaction mechanism is complex and can proceed through direct reaction with ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition. tandfonline.comingentaconnect.comnih.gov The reaction pathways are highly dependent on the pH of the solution. nih.gov

The initial attack of ozone on the PNP molecule typically occurs at the ortho position to the hydroxyl group, leading to the formation of hydroxylated intermediates. researchgate.net One of the primary intermediates identified in the ozonation of PNP is 4-nitrocatechol. researchgate.nettandfonline.comacs.orgtandfonline.com Further oxidation can lead to ring cleavage and the formation of various aliphatic carboxylic acids such as oxalic, acetic, and formic acids, and ultimately to mineralization (conversion to CO₂, H₂O, and nitrate ions). researchgate.net

Other identified intermediates in the ozonation of PNP include hydroquinone and benzoquinone. acs.org The reaction can also involve polymerization of phenolic compounds. researchgate.nettandfonline.com The identification and quantification of these intermediates over time using techniques like HPLC and GC-MS have been crucial for elucidating the degradation pathways of PNP during ozonation. researchgate.nettandfonline.comacs.org

Table 5: Key Intermediates in the Ozonation of p-Nitrophenol

| Intermediate | Method of Identification | Reference |

|---|---|---|

| 4-Nitrocatechol | HPLC, GC-MS | researchgate.nettandfonline.comacs.orgtandfonline.com |

| Hydroquinone | HPLC, GC-MS | acs.org |

| Benzoquinone | HPLC, GC-MS | acs.org |

| 1,2,4-Trihydroxybenzene | HPLC, GC-MS | acs.org |

| Carboxylic Acids (e.g., oxalic, acetic, formic) | HPLC | researchgate.net |

Microbial Denitration and Ring Cleavage Mechanisms

Microorganisms have evolved diverse catabolic pathways for the degradation of PNP. researchgate.netnih.govasm.org The initial step in the aerobic degradation of PNP by many bacteria involves the removal of the nitro group, a process known as denitration. Two major pathways have been identified, primarily differing in the initial enzymatic attack and the resulting hydroxylated intermediate. asm.orgnih.govnih.gov

In many Gram-negative bacteria, such as Pseudomonas and Moraxella species, PNP is first converted to 1,4-benzoquinone by a PNP monooxygenase, with the release of a nitrite ion. nih.govasm.orgoup.com The 1,4-benzoquinone is then reduced to hydroquinone, which subsequently undergoes ring cleavage. nih.govasm.orgoup.com

In contrast, many Gram-positive bacteria, like Arthrobacter species, utilize a different monooxygenase that hydroxylates PNP at the C2 position to form 4-nitrocatechol. asm.orgnih.govnih.gov The nitro group is then removed, and the resulting 1,2,4-benzenetriol undergoes ring cleavage. nih.goviwaponline.com Both pathways eventually lead to intermediates that can enter the central metabolic cycles of the cell, such as the citric acid cycle. asm.orgnih.gov The enzymes and genes involved in these pathways have been extensively studied, revealing a fascinating diversity in microbial strategies for detoxifying and utilizing nitrophenolic compounds. nih.govnih.govplos.orgresearchgate.netfrontiersin.org

Table 6: Microbial Degradation Pathways of p-Nitrophenol

| Pathway | Key Intermediate | Typical Organisms | Initial Enzyme | Reference |

|---|---|---|---|---|

| Hydroquinone Pathway | Hydroquinone | Gram-negative bacteria (Pseudomonas, Moraxella) | p-Nitrophenol 4-monooxygenase | nih.govasm.orgoup.com |

| Benzenetriol Pathway | 1,2,4-Benzenetriol | Gram-positive bacteria (Arthrobacter) | p-Nitrophenol 2-monooxygenase | asm.orgnih.govnih.gov |

Intramolecular Rearrangements and Migration Phenomena

The this compound (pNP) group, a common moiety in carbohydrate chemistry, can undergo intramolecular migration under specific conditions, particularly in the context of glycosides. This phenomenon is of significant interest as it can lead to the formation of constitutional isomers and impact the outcome of synthetic strategies.

Migration of this compound Groups in Glycosides

The migration of a this compound group in glycosides is a notable intramolecular rearrangement that typically occurs under basic conditions. nih.gov This process involves the transfer of the p-nitrophenyl group from one hydroxyl group to another within the same sugar molecule.

Research has shown that the liberation of p-nitrophenoxide from p-nitrophenyl α-D-glucopyranoside in an alkaline solution is not a straightforward hydrolysis. Instead, it proceeds through a multi-stage process initiated by the migration of the p-nitrophenyl group. rsc.orgrsc.org The initial step involves the migration of the group from the anomeric oxygen (O-1) to the adjacent hydroxyl group at C-2, forming 2-O-p-nitrophenyl-D-glucose. rsc.orgrsc.org This is followed by a subsequent migration from O-2 to O-3, yielding 3-O-p-nitrophenyl-D-glucose. rsc.org The D-manno analogues of these 2- and 3-O-substituted products are also formed during this process. rsc.org The final step involves the conversion of the 3-O-substituted ethers into saccharinic acids, which releases the p-nitrophenoxide anion. rsc.org

The kinetics of this aryl migration have been studied using a library of O-pNP-substituted methyl pyranosides of the manno-, galacto-, gluco-, and altro-series in methanol with sodium methoxide. nih.govresearchgate.net These studies, conducted using NMR spectroscopy, revealed that the rate of migration is dependent on the configuration and conformation of the sugar. nih.gov

A key finding is that migration between cis-oriented hydroxyl groups is faster than between trans-oriented ones. nih.govresearchgate.net The rate constants for the migration were found to decrease in the order: altrose > mannose > galactose > glucose. nih.govresearchgate.net This trend is correlated with the energy barriers of the chair conformation inversion of the pyranoside ring. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) on the 3- to 4-pNP migration in methyl mannoside have provided further mechanistic insights. nih.govresearchgate.net These calculations suggest that a Meisenheimer complex acts as an intermediate in the migration process. nih.govresearchgate.net Furthermore, the coordination of a sodium cation was found to have a significant impact on the energy profile of the reaction. nih.govresearchgate.net

The intramolecular nature of this rearrangement is a crucial aspect, distinguishing it from intermolecular reactions. It highlights the influence of neighboring groups and the stereochemical arrangement of the glycoside on its reactivity. Under strongly basic conditions, neighboring group participation by the C2-oxyanion can lead to the formation of a 1,2-anhydro sugar intermediate. chemrxiv.orgchemrxiv.orgacs.org

Table 1: Relative Migration Rates of p-Nitrophenyl Group in Methyl Pyranosides

| Pyranoside Series | Relative Migration Rate |

|---|---|

| Altrose | Fastest |

| Mannose | ↓ |

| Galactose | ↓ |

| Glucose | Slowest |

This table illustrates the decreasing order of migration rate constants as observed in kinetic studies. nih.govresearchgate.net

Table 2: Investigated p-Nitrophenyl Glycoside Systems and Key Findings

| Glycoside System | Experimental Conditions | Key Findings |

|---|---|---|

| p-Nitrophenyl α-D-glucopyranoside | Alkaline solution | Stepwise migration: O-1 → O-2 → O-3, followed by release of p-nitrophenoxide. rsc.orgrsc.org |

| O-pNP-substituted methyl pyranosides (manno, galacto, gluco, altro) | MeOH/Sodium Methoxide | Migration between cis-hydroxyls is faster than trans. Rate order: Alt > Man > Gal > Glc. nih.govresearchgate.net |

| Methyl mannoside | DFT Calculations | Meisenheimer complex identified as a likely intermediate. Sodium ion coordination affects the reaction's energy profile. nih.govresearchgate.net |

This table summarizes the key research findings from studies on the migration of the p-nitrophenyl group in different glycoside systems.

Computational Chemistry and Theoretical Studies of Para-nitrophenyl Molecules

Quantum Chemical Methodologies Applied to para-Nitrophenyl Systems

Quantum chemical methods are at the heart of computational studies on this compound molecules. These methods, based on the principles of quantum mechanics, allow for the detailed examination of molecular properties and behavior.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the structural and electronic properties of this compound derivatives. DFT calculations can predict molecular geometries, such as bond lengths and angles, with good agreement with experimental data. researchgate.net For instance, in a study of p-nitrophenol, the B3LYP/6-311G(d,p) level of theory was used to determine optimized bond lengths and angles.

The electronic properties of this compound compounds are also extensively studied using DFT. Key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the electronic behavior and reactivity of these molecules. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. hakon-art.com For p-nitrophenol, the calculated energy gap is lower than that of p-methylphenol and p-aminophenol, indicating its higher reactivity.

DFT is also employed to calculate other electronic properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the non-linear optical (NLO) properties of these molecules. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Calculated Quantum Chemical Parameters for this compound Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| p-Nitrophenol | - | - | 4.3596 | - |

| p-Aminophenol | - | - | 5.9267 | - |

| p-Methylphenol | - | - | 5.8029 | - |

Data sourced from a study using the B3LYP/6-311G(d,p) method.

Molecular Orbital (MO) Analysis for Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules. The frontier molecular orbitals, namely the HOMO and LUMO, are particularly important in this context. globalresearchonline.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. globalresearchonline.net A higher HOMO energy indicates a better electron donor, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy signifies a better electron acceptor, indicating reactivity towards nucleophiles. globalresearchonline.net

For a series of p-nitrophenyl benzene-fused bis-tetrathiafulvalenes, MO analysis using DFT at the B3LYP/6-31G(d,p) level revealed that the HOMO-LUMO gap is a key determinant of their stability and reactivity. hakon-art.comglobalresearchonline.net Molecules with smaller energy gaps are generally more reactive. hakon-art.com Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, which are derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. hakon-art.comresearchgate.net For example, a higher electrophilicity index for p-nitrophenol compared to its methyl and amino analogues suggests its greater reactivity towards nucleophiles.

Basis Set and Functional Selection for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, a key component of the total energy in DFT. rsc.org The basis set is a set of mathematical functions used to build the molecular orbitals. youtube.com

For this compound systems, various combinations of functionals and basis sets have been employed. The B3LYP functional is a popular choice and has been shown to provide reliable results for the geometry and electronic properties of many organic molecules, including this compound derivatives. hakon-art.comglobalresearchonline.net It is often paired with Pople-style basis sets like 6-31G(d,p) or the larger 6-311G(d,p), which include polarization functions (d,p) to better describe the anisotropic electron distribution in molecules. hakon-art.comresearchgate.netglobalresearchonline.net The inclusion of diffuse functions, denoted by a '+' or '++' in the basis set name, is important for systems with anions or non-covalent interactions. youtube.com

The selection of an appropriate basis set is a balance between computational cost and desired accuracy. youtube.com While larger basis sets, such as triple-zeta (e.g., 6-311G) or quadruple-zeta, generally provide more accurate results, they are also more computationally demanding. youtube.com For many applications involving this compound compounds, double-zeta basis sets like 6-31G(d,p) have proven to be a good compromise. researchgate.netglobalresearchonline.net However, for high-accuracy calculations of properties like reaction barriers, more robust basis sets like 6-311+G(2d,2p) might be necessary. researchgate.net

Computational Elucidation of Reaction Pathways

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions involving this compound compounds. By modeling the reaction at a molecular level, researchers can gain a deeper understanding of the underlying mechanisms.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecular system as a function of its geometry. By exploring the PES, chemists can identify the most stable arrangements of atoms (reactants, products, and intermediates) and the pathways that connect them. wayne.edu

For reactions involving this compound species, mapping the PES can reveal the mechanism of the reaction, such as whether it proceeds through a concerted or stepwise pathway. diva-portal.org For example, in the hydrolysis of p-nitrophenyl phosphate, computational studies have mapped the free energy surface to show that the reaction proceeds through a concerted ANDN transition state. diva-portal.org The shape of the PES provides a roadmap for the reaction, indicating the lowest energy path from reactants to products. The complexity of the PES increases with the number of atoms in the system.

Transition State Localization and Characterization

A transition state is a specific point on the potential energy surface that corresponds to the highest energy along the reaction coordinate. It represents the "point of no return" in a chemical reaction. Locating and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. nih.gov

Computational methods, such as the Berny algorithm, are used to locate transition state structures. mdpi.com Once located, the transition state is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.com For the 1,3-dipolar cycloaddition reaction involving a p-nitrophenyl substituted compound, the transition state was localized, and the bond lengths indicated the partial formation of new covalent bonds. mdpi.com

Kinetic isotope effect (KIE) studies, which can be modeled computationally, provide further insight into the structure of the transition state by probing changes in bonding at specific atomic positions. nih.govusu.edu For the hydrolysis of p-nitrophenyl phosphate, calculated KIEs helped to characterize the nature of the transition state, indicating whether bond breaking or bond formation is more advanced. usu.edu

Correlation of Electronic Properties with Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or toxicity. mdpi.comoup.com For this compound and other nitroaromatic compounds, QSAR models have been extensively developed to predict their toxic effects and other properties, aiming to reduce the need for extensive animal testing. mdpi.comoup.comresearchgate.net

These models are built using a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com For nitroaromatic compounds, descriptors related to their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are often highly relevant. mdpi.comresearchgate.net Other important descriptors include those related to lipophilicity (e.g., the octanol/water partition coefficient, Kow), molecular size, and shape. mdpi.comresearchgate.net

In a study on the toxicity of nitrophenols on Chlorella vulgaris, QSAR models were constructed using descriptors like constitutional indices, topological indices, and functional group counts. mdpi.com Another study on a large dataset of nitroaromatics found that their in vivo toxicity in rats depends on factors like the number of nitro groups, the topological state, and the presence of specific structural fragments. oup.com

For a series of diethyl p-nitrophenyl phosphate derivatives, QSAR studies have been conducted to understand their relationship with paraoxonase1 activity. oatext.com These studies utilized quantum chemical descriptors calculated via density functional theory (DFT). Similarly, QSAR analyses of 5-nitrofuran-2-yl/4-nitrophenyl methylene substituted hydrazides as antitubercular agents indicated that radial distribution function descriptors were important for describing their activity. researchgate.net

The development of robust QSAR models is crucial for the preliminary assessment of the toxicity and activity of new and untested this compound derivatives. oup.com

Table 3: Common Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | EHOMO, ELUMO, Hyperpolarizability, Dipole Moment | Relates to reactivity, electrophilicity, and interaction with biological targets. mdpi.comoatext.comdergipark.org.tr |

| Lipophilic / Hydrophobic | logP, Kow | Influences absorption, distribution, and membrane partitioning. mdpi.comresearchgate.net |

| Topological | Connectivity Indices (e.g., χ), Shape Indices | Describes molecular size, branching, and overall shape. mdpi.comnih.gov |

| Constitutional | Molecular Weight, Number of Nitro Groups, Atom Counts | Basic molecular properties that often correlate with biological effects. mdpi.comoup.com |

| Quantum Chemical | Conductor-like Screening Model (COSMO) Area | Provides insights into solvent interactions and molecular surface properties. dergipark.org.tr |

| 3D-Descriptors | Radial Distribution Function (RDF) | Encodes information about interatomic distances in the molecule. researchgate.net |

Molecular Docking and Intermolecular Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thieme-connect.comresearchgate.net This method is widely used to study the interactions between this compound derivatives and biological macromolecules like proteins and enzymes. The analysis of these intermolecular interactions is key to understanding their biological activity and for the rational design of new compounds.

In a study involving 18 derivatives of p-nitrophenyl hydrazones, molecular docking was used to investigate their potential as anti-inflammatory compounds by targeting enzymes such as COX-2, 5-LOX, and H+/K+ ATPase. thieme-connect.comresearchgate.net The results provided insights into the binding affinities and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. thieme-connect.comresearchgate.net

Similarly, molecular docking studies of nitrophenyl derivatives as inhibitors of thymidylate kinase from Mycobacterium tuberculosis have helped to identify potent compounds and rationalize their in vitro activity. ijlpr.com The docking scores often correlate well with the experimental results, validating the computational model and identifying key binding modalities. ijlpr.com For instance, a study on imidazolo-triazole hydroxamic acid linked with a this compound group docked against the HDAC2 receptor showed a maximum binding energy of -8.7 kcal/mol for the most promising derivative. ajchem-a.com

The analysis of intermolecular interactions goes beyond docking and includes studies of crystal structures and the forces that govern molecular packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystals. researchgate.netiucr.orgderpharmachemica.com For N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, a lidocaine analogue, this analysis revealed that the majority of intermolecular interactions are H···H contacts, followed by O···H/H···O contacts, which form C—H⋯O hydrogen bonds creating chains of molecules in the crystal. iucr.org In another example, p-nitrophenyl isocyanide, attractive intermolecular interactions were observed between the nitro oxygen atoms and both aromatic hydrogen and nitro nitrogen atoms of neighboring molecules. researchgate.net

Quantum chemistry modeling is also used to study the influence of both intramolecular and intermolecular interactions on the properties of the nitro group in para-substituted nitrobenzene derivatives. mdpi.com These studies have found that properties of the nitro group are highly dependent on its orientation with respect to the benzene ring and on the nature of the para-substituent, with intermolecular interactions in crystals often causing a distortion from planarity. mdpi.com

Table 4: Examples of Molecular Docking Studies with this compound Derivatives

| Derivative Class | Biological Target | Key Findings |

|---|---|---|

| p-Nitrophenyl hydrazones | COX-2, 5-LOX, H+/K+ ATPase | Identified competitive inhibitors and provided insights for future optimization for anti-inflammatory activity. thieme-connect.comresearchgate.net |

| Imidazolo-triazole hydroxamic acid with p-nitrophenyl | HDAC2 | The F4 derivative showed a high binding energy (-8.7 kcal/mol) and was identified as a potent anticancer molecule. ajchem-a.com |

| Nitrophenyl chalcones | Thymidylate Kinase (M. tuberculosis) | Docking scores correlated with in vitro antitubercular activity, identifying a potent derivative with a score of -6.7. ijlpr.com |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Not specified | Docking simulations suggested potential as antioxidant and anti-inflammatory agents. aphrc.org |

Analytical and Probing Applications of Para-nitrophenyl in Biochemical Research

Development and Optimization of Chromogenic Enzyme Assays

The development of enzyme assays using pNP-based substrates has revolutionized the study of enzyme kinetics and inhibition. These assays are generally rapid, cost-effective, and adaptable to high-throughput screening formats. nih.govsci-hub.ru The principle behind these assays is the enzymatic hydrolysis of a colorless pNP-derivative to yield the yellow-colored p-nitrophenol, the concentration of which can be measured over time to determine the rate of the enzymatic reaction. wikipedia.orgontosight.ai

Assays for Lipases and Esterases Using p-Nitrophenyl Esters

Para-nitrophenyl esters, such as p-nitrophenyl palmitate (pNPP) and p-nitrophenyl butyrate (pNPB), are widely used as chromogenic substrates for assaying the activity of lipases and esterases. scielo.sa.crscielo.brmedchemexpress.commedchemexpress.com Lipases preferentially hydrolyze long-chain fatty acid esters like pNPP, while esterases typically act on shorter-chain esters like pNPB. scielo.brtandfonline.com This substrate specificity allows for the differentiation between true lipase and esterase activities. tandfonline.com

The enzymatic hydrolysis of these esters releases p-nitrophenol, which, under alkaline conditions, forms the yellow p-nitrophenolate anion. scielo.sa.crnih.gov The rate of formation of this colored product is directly proportional to the enzyme's activity and can be monitored spectrophotometrically. sci-hub.runih.gov

Key p-Nitrophenyl Esters in Lipase and Esterase Assays:

| Substrate | Target Enzyme(s) | Typical Wavelength |

| p-Nitrophenyl Palmitate (pNPP) | Lipases | 410 nm caymanchem.com |

| p-Nitrophenyl Butyrate (pNPB) | Esterases, Lipases | 415 nm nih.govmdpi.com |

| p-Nitrophenyl Acetate | Esterases | Not specified |

| p-Nitrophenyl Laurate | Lipases | Not specified |

| p-Nitrophenyl Valerate | Esterases | Not specified |

This table summarizes commonly used p-nitrophenyl esters and their primary enzyme targets.

Alkaline Phosphatase and Protein Tyrosine Phosphatase Assays (pNPP)

This compound phosphate (pNPP) is a versatile and widely used chromogenic substrate for determining the activity of various phosphatases, including alkaline phosphatase (AP) and protein tyrosine phosphatases (PTPs). wikipedia.orgsigmaaldrich.comnih.gov The enzymatic reaction involves the hydrolysis of pNPP, which results in the liberation of inorganic phosphate and p-nitrophenol. wikipedia.org

In alkaline conditions, the released p-nitrophenol is converted to the p-nitrophenolate ion, which has a strong absorbance at 405 nm. wikipedia.orgsigmaaldrich.com This allows for a simple and sensitive colorimetric assay to quantify phosphatase activity. sigmaaldrich.comclinisciences.com The ease of use and low cost of pNPP have made it a staple in various applications, including ELISAs and standard spectrophotometric assays. wikipedia.orgbiocompare.com While pNPP is a somewhat generic substrate, its reliability and the straightforward nature of the assay have cemented its importance in phosphatase research. nih.govnih.gov

Arylsulfatase Activity Measurement with p-Nitrophenyl Sulfate

The activity of arylsulfatase enzymes is commonly measured using p-nitrophenyl sulfate (pNPS) as a chromogenic substrate. creative-enzymes.commedchemexpress.com Arylsulfatases catalyze the hydrolysis of arylsulfate ester bonds, and in this assay, they cleave the sulfate group from pNPS. creative-enzymes.com This reaction releases p-nitrophenol, which can be quantified spectrophotometrically at approximately 400-410 nm to determine the enzyme's activity. creative-enzymes.commedchemexpress.comresearchgate.net

This method has been applied to measure arylsulfatase activity from various sources, including bacteria and in soil samples. creative-enzymes.comnih.govcabidigitallibrary.org The assay is valued for its simplicity and sensitivity. cabidigitallibrary.org

Classes of Arylsulfatases and Substrate Specificity:

| Enzyme Type | Preferred Substrate |

| Type I | p-Nitrophenyl sulfate (pNPS), p-Acetylphenyl phosphate |

| Type II | p-Nitrocatechol sulfate (pNCS) |

This table highlights the substrate preferences for different types of arylsulfatases. creative-enzymes.com

Soil Enzyme Activity Profiling Using pNP-Linked Substrates

This compound-linked substrates are instrumental in profiling the activity of various enzymes in soil, providing insights into soil health and nutrient cycling. These substrates are used to measure the activity of key soil enzymes by quantifying the release of p-nitrophenol. researchgate.net

Commonly used pNP-derivatives for soil enzyme analysis include:

4-nitrophenyl β-D-glucopyranoside for β-glucosidase activity. researchgate.net

Potassium 4-nitrophenyl sulfate for arylsulfatase activity. researchgate.net

4-nitrophenyl-phosphate disodium salt hexahydrate for phosphatase activity. researchgate.net

4-Nitrophenyl-N-acetyl-β-D-glucosaminide for N-acetyl-β-D-glucosaminidase (NAG) activity. researchgate.net

The assays typically involve incubating a soil sample with the specific pNP-linked substrate. The enzymatic reaction releases p-nitrophenol, which is then extracted and measured colorimetrically at around 400 nm. researchgate.net The resulting data on enzyme activity can be correlated with soil organic matter content and other soil health indicators. cabidigitallibrary.org

Spectrophotometric Determination and Assay Conditions (pH, Temperature, Wavelength)